Ethyl diazoacetate
Overview
Description
Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water . As a carbene precursor, it is used in the cyclopropanation of alkenes .
Synthesis Analysis
Ethyl diazoacetate is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and dichloromethane . The reaction optimization focuses on decreasing the residence time with the smallest amount of sodium nitrite possible . With these boundary conditions, a production yield of 20 g EDA per day was achieved using a microreactor with an internal volume of 100 μL .Molecular Structure Analysis
The molecular formula of Ethyl diazoacetate is C4H6N2O2 . Its molecular weight is 114.1026 . The IUPAC Standard InChI is InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 .Chemical Reactions Analysis
Ethyl diazoacetate is a versatile compound in organic chemistry. It is used in the Roskamp reaction, which describes the reaction between α-diazoesters (such as ethyl diazoacetate) and aldehydes to form β-ketoesters . This reaction often utilizes various Lewis acids (such as BF3, SnCl2, and GeCl2) as catalysts .Physical And Chemical Properties Analysis
Ethyl diazoacetate has a molecular weight of 114.1026 . It appears as a yellow oil . Its density is 1.085 g/cm3 . It has a melting point of -22 °C and a boiling point of 140 to 141 °C .Scientific Research Applications
Synthesis and Industrial Application
- Synthesis in Flow: EDA has been synthesized in a biphasic mixture, optimizing the reaction to decrease residence time and minimize sodium nitrite use. This method, using a microreactor, allows for safe, on-demand production of EDA, making it viable for industrial application due to its inherently safe nature (Delville, van Hest, & Rutjes, 2013).
Stability and Safety
- Thermal Stability: The thermal stability of EDA is a concern in industrial applications due to its high reactivity and instability. Studies have utilized accelerating rate and differential scanning calorimetry to understand EDA's stability, which is crucial for its safe handling as an industrial reagent (Clark et al., 2002).
- Detonation Properties: Investigations into the detonation properties of EDA show that it does not exhibit such properties, reducing concerns regarding its use as an industrial intermediate (Clark et al., 2002).
Reaction and Process Development
- Reaction Calorimetry: Studies have demonstrated that with proper engineering design, in situ preparation and use of EDA solutions can be safely scaled up for production without significant risk. This involves using reaction calorimetry for process development, pilot plant campaigns, and full-scale reactor design (Clark et al., 2002).
Chemical Reactions and Synthesis
- Versatility in Organic Reactions: EDA is widely used for synthesizing cyclopropanes, cyclopropenes, triazoles, pyrazolines, and for cycloaddition reactions. It's a first-choice reagent for many organic chemists due to its application in continuous flow methods and olefinations of aldehydes (Aquino, Silva-Jr, & Ferreira, 2023).
- Lewis Acid Induced Decomposition: A mechanistic study on Lewis acid induced decomposition of EDA has been carried out, providing insights into the mechanistic aspects of the reaction and factors influencing product distribution. Thisstudy sheds light on how reaction environment, Lewis acid characteristics, and solvent properties affect the reaction's outcome (Gioiello et al., 2011).7. Nucleophilic Base Catalysis: EDA can function as a nucleophile under base catalysis. A continuous flow protocol has been developed to handle the highly reactive and rapidly decomposing ethyl lithiodiazoacetate, a derivative of EDA. This method allows the efficient production of tertiary diazoalcohols (Müller et al., 2016).
Microfluidic Systems and Hazardous Reagent Handling
- Microfluidic System Integration: EDA's hazardous nature has led to the development of integrated microfluidic systems for its safe handling. These systems facilitate multiple reactions and separations, employing techniques like droplet technology for liquid–liquid/gas–liquid separation, and capillary microreactors for cascade reactions (Maurya, Min, & Kim, 2014).
Catalytic and Synthetic Transformations
- Catalytic Asymmetric Reactions: EDA has been used in catalytic asymmetric aldol-type reactions with aldehydes, resulting in beta-hydroxy alpha-diazo carbonyl compounds. This showcases EDA's role in enantioselective synthesis (Yao & Wang, 2003).
- Functionalization of Esters: EDA reacts with esters in the presence of silver catalysts to produce α‐(acyloxy)acetates. This novel carbene-transfer reaction suggests the formation of zwitterionic intermediates and expands EDA's utility in organic synthesis (Gava et al., 2014).
Safety And Hazards
Ethyl diazoacetate is a flammable liquid and vapor . Heating may cause a fire . It is harmful if swallowed and is suspected of causing cancer . It is advised to use personal protective equipment as required . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Future Directions
The use of porphyrin-based catalysts in the decomposition of diazo compounds is an interesting research area with potential future directions and perspectives . Diazo compounds are versatile synthetic intermediates that can undergo various transformations, and their controlled decomposition is a crucial step in many organic synthesis processes .
properties
IUPAC Name |
ethyl 2-diazoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
492994-20-4 | |
Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10878732 | |
Record name | Diazoacetic Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Diazoacetic ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl diazoacetate | |
CAS RN |
623-73-4 | |
Record name | Ethyl diazoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazoacetic ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diazoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazoacetic Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diazoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAZOACETIC ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N84B835FMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.